molecular formula C19H10F12N2O2 B2597136 N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide CAS No. 193408-60-5

N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide

Cat. No.: B2597136
CAS No.: 193408-60-5
M. Wt: 526.282
InChI Key: AFBOVHMONSNRAY-UHFFFAOYSA-N
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Description

N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide (CAS 193408-60-5) is a high-purity chemical reagent intended for research and development purposes. This compound features the privileged 3,5-bis(trifluoromethyl)phenyl motif, a structure widely recognized in medicinal chemistry and organic synthesis for its ability to enhance the pharmacodynamic and pharmacokinetic properties of molecules . Researchers value this motif for its role in developing novel antimicrobial agents; derivatives containing this group have demonstrated potent growth inhibition of Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . Furthermore, the 3,5-bis(trifluoromethyl)phenyl group is a foundational building block in organocatalysis. It is a key component in highly effective hydrogen-bond donor catalysts, such as Schreiner's thiourea, which are used to promote a wide range of organic transformations by stabilizing transition states through explicit hydrogen bonding . This makes this compound a compound of significant interest for researchers in the fields of antibacterial discovery and catalyst development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and it is strictly prohibited for personal use.

Properties

IUPAC Name

N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F12N2O2/c20-16(21,22)8-1-9(17(23,24)25)4-12(3-8)32-14(34)7-15(35)33-13-5-10(18(26,27)28)2-11(6-13)19(29,30)31/h1-6H,7H2,(H,32,34)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBOVHMONSNRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable propanediamide precursor. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological processes and interactions, particularly in the development of new drugs and therapeutic agents.

    Industry: N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N’-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide C₁₉H₁₂F₁₂N₂O₂ 528.31 Amide 3,5-bis(trifluoromethyl)phenyl
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride C₂₃H₁₉F₆N₃S·HCl 519.93 Thiourea, amine hydrochloride 3,5-bis(trifluoromethyl)phenyl, diphenylethyl
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Phthalimide (cyclic imide), chloro Phenyl, chloro

Key Observations :

  • Target Compound : The propanediamide’s linear structure and strong electron-withdrawing -CF₃ groups contrast with the cyclic phthalimide in and the chiral thiourea in .
  • Thiourea Derivative : The thiourea’s hydrogen-bond-donating capability (via -NH groups) makes it suitable for asymmetric catalysis, unlike the amide-based target compound.
  • Phthalimide : The chloro substituent on the phthalimide enables nucleophilic substitution reactions, whereas the -CF₃ groups on the target compound resist such reactivity.
Physicochemical Properties
  • Solubility : The target compound’s -CF₃ groups likely enhance solubility in fluorinated solvents but reduce hydrophilicity. In contrast, the thiourea in may exhibit polar solubility due to its ionic hydrochloride salt.
  • Thermal Stability : The -CF₃ groups in the target compound and thiourea derivative confer higher thermal stability compared to the chlorinated phthalimide.
Research Findings
  • Phthalimide: Demonstrated utility in synthesizing polyimide monomers requiring high purity, as noted in polymer research .
  • Thiourea : Listed in pesticide testing catalogs, suggesting regulatory or analytical applications .

Biological Activity

N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a propanediamide backbone with trifluoromethyl-substituted phenyl groups, which enhance its lipophilicity and metabolic stability. The presence of trifluoromethyl groups is known to increase the compound's reactivity and biological activity by improving binding affinities to various biological targets.

This compound interacts with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups contribute to its binding capabilities, allowing for modulation of enzyme activities. This compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound exhibits moderate inhibition against AChE and BuChE. The IC50 values for various derivatives range from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE, demonstrating its potential as a dual inhibitor in treating cholinergic dysfunctions .
  • Antimicrobial Properties : The compound has shown promising results as a growth inhibitor against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The lipophilic nature of the trifluoromethyl groups enhances its antibacterial activity .
  • Therapeutic Applications : Ongoing studies are exploring the compound's potential in drug development targeting specific enzymes involved in neurodegenerative diseases. Its ability to modulate cholinergic pathways suggests that it may be effective in enhancing cognitive function in affected patients .

Case Study 1: AChE and BuChE Inhibition

In a study evaluating various analogues of this compound, several derivatives were synthesized and tested for their inhibitory effects on AChE and BuChE. Notably, some derivatives outperformed existing drugs like rivastigmine, indicating their potential as more effective therapeutic agents .

Case Study 2: Antibacterial Activity

Research conducted on the antimicrobial properties of trifluoromethyl-substituted phenyl compounds revealed that certain derivatives exhibited significant inhibition against MRSA. The structure-activity relationship highlighted that increased lipophilicity correlated with enhanced antibacterial efficacy .

Data Summary Table

Activity Target IC50 (μmol/L) Notes
AChE InhibitionAcetylcholinesterase18.2 - 196.6Dual inhibitors developed
BuChE InhibitionButyrylcholinesterase9.2 - 196.2Potential for treating cholinergic dysfunctions
Antimicrobial ActivityVarious bacterial strainsVaries by derivativeEffective against MRSA

Q & A

Q. What are the optimized synthetic routes for N,N′-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide in sterically hindered systems?

The compound is synthesized via thiourea-catalyzed protection/deprotection strategies, particularly effective for sterically hindered substrates. A key method involves using Schreiner’s thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) to activate hydroxyl groups under mild Lewis acid conditions. Reaction optimization includes controlling temperature (20–25°C) and solvent polarity (e.g., dichloromethane) to minimize side reactions .

Q. How can spectroscopic techniques differentiate N,N′-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide from structurally similar organocatalysts?

  • FT-IR : Identify characteristic N–H stretching (3200–3400 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹).
  • NMR : <sup>19</sup>F NMR resolves trifluoromethyl groups (δ −60 to −65 ppm as doublets), while <sup>1</sup>H NMR distinguishes amide protons (δ 8.5–9.5 ppm).
  • X-ray crystallography (e.g., COD Entry 2210537) confirms spatial arrangement of 3,5-bis(trifluoromethyl)phenyl groups and hydrogen-bonding motifs .

Advanced Research Questions

Q. What mechanistic insights explain the high catalytic efficiency of Schreiner’s thiourea derivatives in asymmetric organocatalysis?

The 3,5-bis(trifluoromethyl)phenyl groups enhance hydrogen-bond donor strength via electron-withdrawing effects, stabilizing transition states in reactions like Michael additions. Kinetic studies (e.g., Eyring plots) reveal ΔG‡ values reduced by 15–20 kJ/mol compared to non-fluorinated analogs. Computational models (DFT) further show cooperative H-bonding with substrates .

Q. How do thermodynamic properties (e.g., entropy, enthalpy) of 3,5-bis(trifluoromethyl)phenyl derivatives influence reaction design?

Data from temperature-dependent studies (0–1000°C) indicate:

PropertyTrendRelevance
Entropy (S)Exponential increase with temperatureFavors high-T reactions (ΔS > 200 J/mol·K at 500°C)
Enthalpy (ΔH)Linear increase (slope: 0.5 kJ/mol·°C)Requires precise thermal control
These trends necessitate adiabatic calorimetry for exothermic reactions to prevent runaway conditions .

Q. What strategies mitigate competing side reactions in propanediamide-mediated catalysis?

  • Solvent selection : Low-polarity solvents (toluene, DCM) reduce nucleophilic interference.
  • Additives : Substoichiometric Brønsted acids (e.g., AcOH) suppress enolization pathways.
  • Substrate preorganization : Bulky esters (e.g., tert-butyl) limit undesired conformational flexibility .

Data-Driven Analysis

Q. How do substituent effects on the 3,5-bis(trifluoromethyl)phenyl group correlate with catalytic activity?

Linear free-energy relationships (LFERs) using Hammett σ constants show:

SubstituentσmetaRelative Rate (krel)
–CF3+0.431.0 (reference)
–NO2+1.270.3
Electron-withdrawing groups increase H-bond acidity but may hinder substrate accessibility .

Q. What crystallographic data support the structural stability of propanediamide derivatives?

Single-crystal X-ray analysis reveals:

  • Bond lengths : N–H···O=C distances of 1.8–2.0 Å, confirming strong H-bonds.
  • Dihedral angles : 85–90° between aryl rings, minimizing steric clash. These features correlate with >95% enantiomeric excess in asymmetric catalysis .

Methodological Guidelines

  • For kinetic studies, use stopped-flow UV-Vis spectroscopy to monitor fast equilibria (τ < 1 ms).
  • In computational modeling, employ M06-2X/cc-pVTZ for accurate H-bond energy calculations (±2 kJ/mol error) .

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